REACTION_CXSMILES
|
ClC1C=C2C(C(O)=C(C(OC)=O)C(C(OC)=O)=N2)=CC=1.Cl.[CH:22]([C:25]1[CH:30]=[CH:29][C:28]([NH:31][NH2:32])=[CH:27][CH:26]=1)([CH3:24])[CH3:23].C(N(CC)CC)C.Cl>C(O)C>[CH:22]([C:25]1[CH:30]=[CH:29][C:28]([NH:31][NH2:32])=[CH:27][CH:26]=1)([CH3:24])[CH3:23] |f:1.2|
|
Name
|
|
Quantity
|
2.01 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2C(=C(C(=NC2=C1)C(=O)OC)C(=O)OC)O
|
Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(C)C1=CC=C(C=C1)NN
|
Name
|
|
Quantity
|
72 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
7.6 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give a brown solution
|
Type
|
TEMPERATURE
|
Details
|
This solution was refluxed for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
The suspension was filtered
|
Type
|
WASH
|
Details
|
the collected solids were washed with a cold solution
|
Type
|
ADDITION
|
Details
|
by mixing methanol (100 mL), hydrochloric acid (100 mL, 12N) and ice (100 g)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1=CC=C(C=C1)NN
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |